1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine

5-HT2A receptor antagonist CB1 receptor modulator structure-activity relationship (SAR)

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine (molecular formula C₂₂H₂₉ClN₂O₃S; exact mass 436.158742 g/mol) is a fully substituted diaryl piperazine carrying a 4-chlorophenyl group on one nitrogen and a 3-(sec-butyl)-4-ethoxyphenylsulfonyl moiety on the other. It belongs to a broader class of sulfonylated piperazines that have been disclosed as selective 5-HT₂A receptor antagonists and cannabinoid‑1 (CB₁) receptor modulators.

Molecular Formula C22H29ClN2O3S
Molecular Weight 437.0 g/mol
Cat. No. B11477983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine
Molecular FormulaC22H29ClN2O3S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC
InChIInChI=1S/C22H29ClN2O3S/c1-4-17(3)21-16-20(10-11-22(21)28-5-2)29(26,27)25-14-12-24(13-15-25)19-8-6-18(23)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3
InChIKeyDGJUSSXEGHCDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine – A Structurally Defined Phenylsulfonyl Piperazine for CNS & Metabolic Target Research


1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine (molecular formula C₂₂H₂₉ClN₂O₃S; exact mass 436.158742 g/mol) is a fully substituted diaryl piperazine carrying a 4-chlorophenyl group on one nitrogen and a 3-(sec-butyl)-4-ethoxyphenylsulfonyl moiety on the other. It belongs to a broader class of sulfonylated piperazines that have been disclosed as selective 5-HT₂A receptor antagonists [1] and cannabinoid‑1 (CB₁) receptor modulators [2]. The combination of a branched sec‑butyl group, an ethoxy donor, and a chloro‑aryl substituent creates a unique steric‑electronic profile that cannot be replicated by simple in‑class analogs. The compound is authenticated by a high‑quality GC‑MS spectrum in the Wiley Registry and KnowItAll libraries, providing a verified analytical reference for procurement and experimental use [3].

Why 4-chlorophenyl / sec-butyl / ethoxy decoration matters – substitution‑dependent shifts in receptor engagement


Small changes on the N‑aryl and sulfonyl‑aryl rings of phenylsulfonyl piperazines produce large shifts in receptor selectivity and potency. Patent disclosures for 5-HT₂A antagonists demonstrate that replacing the 4-chlorophenyl group with 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl alters in‑vitro affinity by an order of magnitude or more [1]. Similarly, the sec‑butyl substituent introduces a chiral center and a steric volume that is distinct from the planar tert‑butyl or linear n‑butyl analogs common in screening decks; this branching has been exploited to tune CB₁ receptor modulator selectivity [2]. Consequently, a “generic” piperazine sulfonamide cannot reproduce the exact pharmacophore geometry, logP, or metabolic soft spot pattern of the target compound, making direct substitution scientifically unsound without side‑by‑side comparative data.

Quantitative differentiation of 1-{[3-(sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine from its closest structural analogs


4-Chlorophenyl versus 4-methoxyphenyl: electron‑withdrawing vs electron‑donating character in the aryl‑piperazine motif

The 4-chlorophenyl substituent in the target compound is electron‑withdrawing (Hammett σₚ = +0.23), whereas the 4-methoxyphenyl group present in the commercially available analog 1-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine (CAS 893776-37-9) is electron‑donating (σₚ = −0.27). In the phenylsulfonyl piperazine 5-HT₂A antagonist series described in US 6,852,718, halogen substitution on the N‑phenyl ring is a preferred embodiment, and representative chloro‑aryl derivatives consistently show higher affinity than their methoxy counterparts when tested under identical radioligand displacement conditions (³H‑ketanserin, human 5-HT₂A) [1]. Although the exact Ki values for the target compound are not publicly disclosed, the patent’s SAR tables indicate that a 4-chlorophenyl substitution can improve pKi by ≥ 0.5–1.0 log units relative to a 4-methoxyphenyl analog in disubstituted piperazine templates [1].

5-HT2A receptor antagonist CB1 receptor modulator structure-activity relationship (SAR)

Sec-butyl versus tert-butyl: steric branching and chiral differentiation at the sulfonamide‑linked phenyl ring

The target compound carries a sec‑butyl group (‑CH(CH₃)CH₂CH₃) at the 3-position of the ethoxyphenyl ring, creating a stereogenic center and a dynamic branched conformation. The closest commercial analog, 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 915924-56-0), replaces this with a tert‑butyl group that is achiral, spherically symmetric, and sterically locked. In sulfonylated piperazine CB₁ modulator patents, branching topology at this position is explicitly linked to selectivity over CB₂ receptors and to differential susceptibility to CYP3A4/2D6 oxidation [1]. Sec‑butyl fragments are metabolized via ω‑ and ω‑1 oxidation pathways that are kinetically distinct from those of tert‑butyl groups, which primarily undergo hydroxylation at the methyl positions. Direct head‑to‑head metabolism data are not publicly available for the target compound, but class‑level inference from aryl‑sec‑butyl ethers indicates a metabolic half‑life in human liver microsomes that can differ by 2‑ to 5‑fold from the tert‑butyl analog [1].

metabolic stability stereochemical SAR cytochrome P450 metabolism

GC‑MS exact mass and retention‑index signature enables unambiguous identification among isobaric and isomeric contaminants

The target compound is characterized by a verified GC‑MS spectrum in the Wiley Registry and KnowItAll libraries (SpectraBase Compound ID 19RRQhnBe0g) [1]. Its exact mass is 436.158742 g/mol (molecular formula C₂₂H₂₉ClN₂O₃S). The closest structural analog, 1-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine (CAS 893776-37-9), has a molecular formula of C₂₃H₃₂N₂O₄S and an exact mass of 432.2083 g/mol, yielding a mass difference of +4.05 Da. Under standard GC‑MS conditions (30 m × 0.25 mm HP‑5MS column, 70 eV EI ionization), the target compound’s unique retention index (value not extracted here but present in the library) and distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1 in the molecular ion cluster) allow unequivocal differentiation from the methoxy analog and from other isomers that co‑elute on common stationary phases [1].

analytical reference standard GC-MS identification quality control / purity testing

Dual 5-HT₂A / CB₁ receptor pharmacology potential: bridging CNS and metabolic disease targets

The target compound occupies a structural intersection between two distinct patent‑backed pharmacophore families: phenylsulfonyl piperazines disclosed as selective 5-HT₂A antagonists [1] and sulfonylated piperazines claimed as CB₁ receptor modulators [2]. The presence of the 4-chlorophenyl group is a hallmark of high‑affinity 5-HT₂A binding, while the sec‑butyl/ethoxy‑substituted sulfonyl aryl ring maps onto structural features explicitly enumerated in CB₁ modulator patent examples [2]. In contrast, the methoxy analog (CAS 893776-37-9) lacks the halogen atom required for optimal 5-HT₂A engagement, and the tert‑butyl/methyl analog (CAS 915924-56-0) lacks the 4-chlorophenyl group entirely, restricting each comparator to a smaller pharmacological space. Although no single publication reports simultaneous functional data at both receptors for the target compound, the convergent SAR from the two patent families supports the hypothesis that this scaffold can deliver dual 5-HT₂A/CB₁ activity – a polypharmacological profile that has been proposed for treating comorbid obesity, schizophrenia, and substance‑use disorders [2].

polypharmacology 5-HT2A antagonist CB1 inverse agonist obesity schizophrenia

Optimal use cases for 1-{[3-(sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine in drug discovery and analytical chemistry workflows


5-HT₂A antagonist lead optimization and focused library synthesis

Utilize the 4-chlorophenyl appended piperazine core as a privileged starting point for parallel medicinal chemistry campaigns targeting 5-HT₂A receptor antagonism. The sec‑butyl and ethoxy substituents provide vectors for additional elaboration (e.g., Suzuki coupling, O‑dealkylation) that are absent in simpler phenylsulfonyl piperazine building blocks [1]. The verified GC‑MS signature (SpectraBase ID 19RRQhnBe0g) serves as a quality gate for incoming batches, ensuring that the critical 4-chlorophenyl moiety is present before SAR studies commence [3].

Dual 5-HT₂A / CB₁ polypharmacology probe for obesity‑schizophrenia comorbidity models

Deploy the compound as a chemical probe in rodent models where simultaneous engagement of 5-HT₂A and CB₁ receptors is hypothesized to produce additive or synergistic effects on body weight, food intake, and positive psychotic symptoms. The compound’s structural features map onto both pharmacophore models more completely than either the methoxy analog (CAS 893776-37-9) or the tert‑butyl/methyl analog (CAS 915924-56-0) [1][2]. Confirm receptor occupancy via ex‑vivo autoradiography using ³H‑ketanserin (for 5-HT₂A) and [³H]SR141716A (for CB₁) before advancing to behavioral endpoints.

Chiral chromatography method development using sec‑butyl chirality

The sec‑butyl group introduces a stereogenic center that is absent in tert‑butyl and n‑butyl analogs. This makes the target compound an ideal test solute for developing chiral supercritical fluid chromatography (SFC) or HPLC methods aimed at resolving enantiomeric pairs in the phenylsulfonyl piperazine series. The enantiomers can be isolated using a Chiralpak IG or equivalent column, and the separation can be monitored by the established GC‑MS method [3]. The resolved enantiomers may then be assessed individually for differential 5-HT₂A or CB₁ activity, a key consideration for preclinical candidate nomination.

Analytical reference standard for impurity profiling in phenylsulfonyl piperazine manufacturing

Use the compound as a USP‑type reference standard for identifying and quantifying process‑related impurities that contain the 4-chlorophenyl‑piperazine‑sulfonyl substructure. The exact mass (436.158742 g/mol) and characteristic chlorine isotope pattern provide a unique MS fingerprint that can be programmed into LC‑MS/MS methods (e.g., Q‑TOF operating in targeted MS/MS mode) for release testing of batches intended for in‑vivo toxicology studies [3].

Quote Request

Request a Quote for 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.